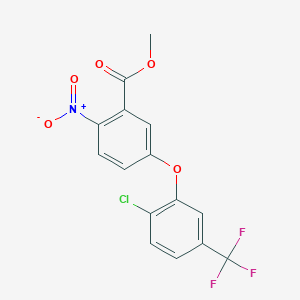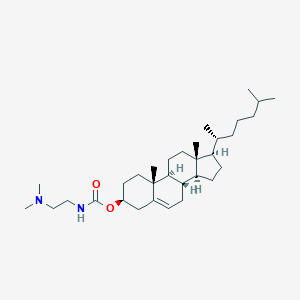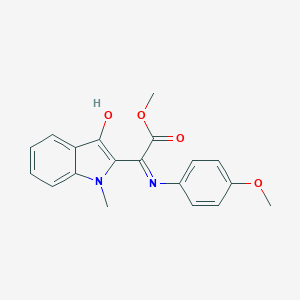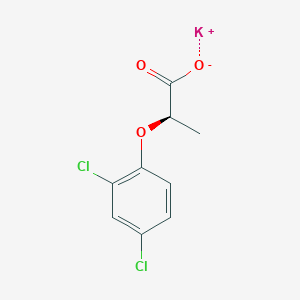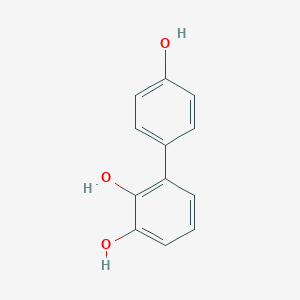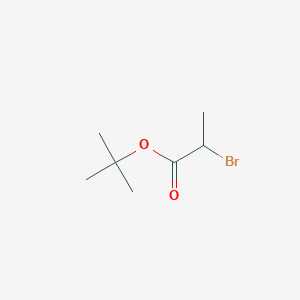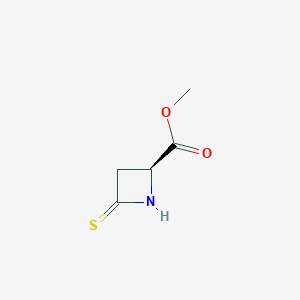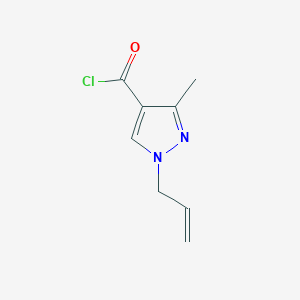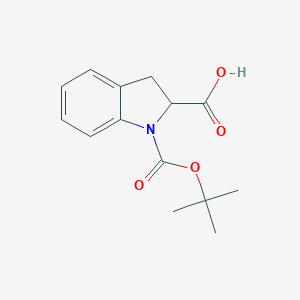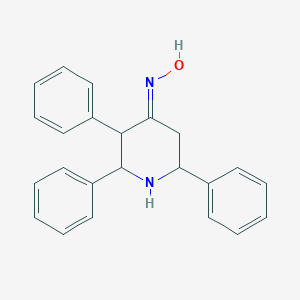
2,3,6-Triphenyl-4-piperidinone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6-Triphenyl-4-piperidinone oxime (TPO) is a chemical compound that has been extensively studied for its potential applications in various fields of science. TPO is a derivative of piperidine, which is a cyclic organic compound that is commonly used as a precursor for the synthesis of many other organic compounds.
Mécanisme D'action
2,3,6-Triphenyl-4-piperidinone oxime exerts its biological effects by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS) in cells. 2,3,6-Triphenyl-4-piperidinone oxime also modulates the activity of various signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and cell survival.
Effets Biochimiques Et Physiologiques
2,3,6-Triphenyl-4-piperidinone oxime has been shown to exhibit a wide range of biochemical and physiological effects, including the modulation of enzymatic activity, the inhibition of cell proliferation, and the induction of apoptosis. 2,3,6-Triphenyl-4-piperidinone oxime has also been shown to affect the expression of various genes involved in cell signaling, metabolism, and cell cycle regulation.
Avantages Et Limitations Des Expériences En Laboratoire
2,3,6-Triphenyl-4-piperidinone oxime is a relatively stable compound that can be easily synthesized in the laboratory. 2,3,6-Triphenyl-4-piperidinone oxime is also readily available and relatively inexpensive, making it an attractive candidate for use in various laboratory experiments. However, 2,3,6-Triphenyl-4-piperidinone oxime has limited solubility in water, which can pose challenges for its use in biological assays.
Orientations Futures
There are many potential future directions for the study of 2,3,6-Triphenyl-4-piperidinone oxime, including the exploration of its potential applications in drug discovery, materials science, and nanotechnology. 2,3,6-Triphenyl-4-piperidinone oxime could also be further studied to better understand its mechanism of action and its potential as a therapeutic agent for various diseases. Finally, 2,3,6-Triphenyl-4-piperidinone oxime could be used as a starting material for the synthesis of other organic compounds with potential applications in various fields of science.
Méthodes De Synthèse
2,3,6-Triphenyl-4-piperidinone oxime can be synthesized by the reaction of triphenylphosphine (TPP) with nitrosobenzene in the presence of an acid catalyst. The reaction proceeds through the formation of a nitroso compound, which is then reduced to the corresponding oxime using sodium borohydride.
Applications De Recherche Scientifique
2,3,6-Triphenyl-4-piperidinone oxime has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. 2,3,6-Triphenyl-4-piperidinone oxime has been shown to exhibit antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
124069-15-4 |
|---|---|
Nom du produit |
2,3,6-Triphenyl-4-piperidinone oxime |
Formule moléculaire |
C23H22N2O |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
(NE)-N-(2,3,6-triphenylpiperidin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C23H22N2O/c26-25-21-16-20(17-10-4-1-5-11-17)24-23(19-14-8-3-9-15-19)22(21)18-12-6-2-7-13-18/h1-15,20,22-24,26H,16H2/b25-21+ |
Clé InChI |
QWMMGJJMBIYAMK-NJNXFGOHSA-N |
SMILES isomérique |
C\1C(NC(C(/C1=N/O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
C1C(NC(C(C1=NO)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1C(NC(C(C1=NO)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Synonymes |
2,3,6-Triphenyl4-piperidinamine oxime |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



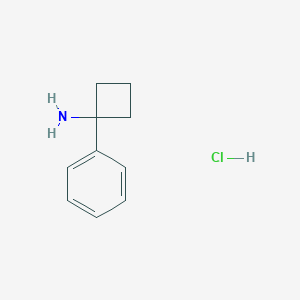

![(3r)-1-Azabicyclo[2.2.2]oct-3-Yl Hydroxy(Diphenyl)acetate](/img/structure/B50987.png)

